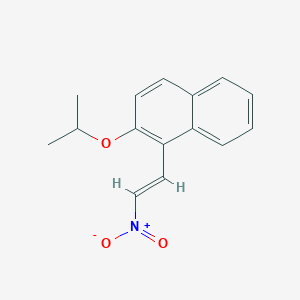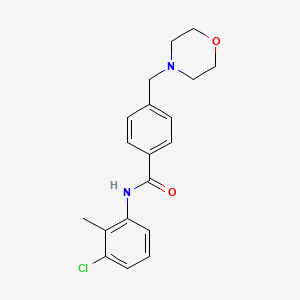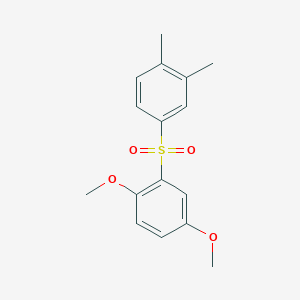
2-isopropoxy-1-(2-nitrovinyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropoxy-1-(2-nitrovinyl)naphthalene is a chemical compound that belongs to the class of organic compounds known as nitrovinylbenzenes. This compound has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In
科学研究应用
2-isopropoxy-1-(2-nitrovinyl)naphthalene has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a drug and destroy cancer cells.
In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens such as fungi and bacteria. It has also been shown to have herbicidal properties, making it a potential candidate for use as a weed killer.
In materials science, this compound has been investigated for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it a promising candidate for use in these applications.
作用机制
The mechanism of action of 2-isopropoxy-1-(2-nitrovinyl)naphthalene varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis. In agriculture, it inhibits the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. In materials science, it acts as a semiconductor, allowing for the flow of electrons and holes through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the application. In medicine, it has been shown to induce cell death in cancer cells, while having little to no effect on healthy cells. In agriculture, it has been shown to inhibit the growth of plant pathogens and weeds, while having minimal impact on non-target organisms. In materials science, it has been shown to have unique electronic properties that make it a promising candidate for use in electronic devices.
实验室实验的优点和局限性
The advantages of using 2-isopropoxy-1-(2-nitrovinyl)naphthalene in lab experiments include its ability to selectively target cancer cells, its broad-spectrum activity against plant pathogens and weeds, and its unique electronic properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on 2-isopropoxy-1-(2-nitrovinyl)naphthalene. In medicine, further studies could explore its potential use in combination with other anticancer drugs or as a treatment for other diseases. In agriculture, research could focus on developing more effective formulations of the compound for use as a herbicide or fungicide. In materials science, research could focus on optimizing the electronic properties of the compound for use in electronic devices. Additionally, further studies could explore the potential side effects of the compound and its safety for use in various applications.
合成方法
The synthesis of 2-isopropoxy-1-(2-nitrovinyl)naphthalene involves the reaction of 2-nitrovinylbenzene with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic addition mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(2)19-15-8-7-12-5-3-4-6-13(12)14(15)9-10-16(17)18/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXMGBSIYJPHF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)



![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
